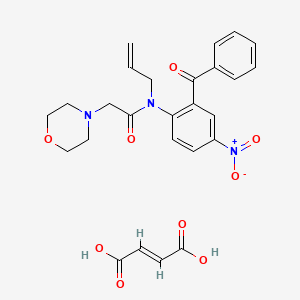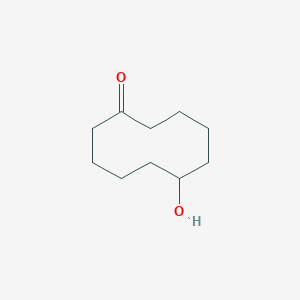
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane is a chemical compound with the molecular formula C8H12Cl4 It is a cyclobutane derivative characterized by the presence of four chlorine atoms and four methyl groups attached to the cyclobutane ring
準備方法
The synthesis of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane typically involves the chlorination of 2,2,4,4-tetramethylcyclobutane. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the desired positions on the cyclobutane ring .
化学反応の分析
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to form carboxylic acids.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
科学的研究の応用
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the cyclobutane ring influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
類似化合物との比較
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane can be compared with similar compounds such as:
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different structural and chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of chlorine atoms.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A compound with carbonyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which imparts distinct chemical and physical properties .
特性
CAS番号 |
7374-59-6 |
|---|---|
分子式 |
C8H12Cl4 |
分子量 |
250.0 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-2,2,4,4-tetramethylcyclobutane |
InChI |
InChI=1S/C8H12Cl4/c1-5(2)7(9,10)6(3,4)8(5,11)12/h1-4H3 |
InChIキー |
GRGGZBVSKCXMAV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


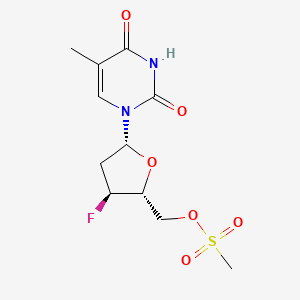
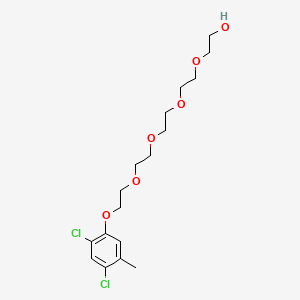

![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
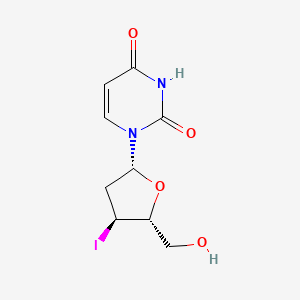
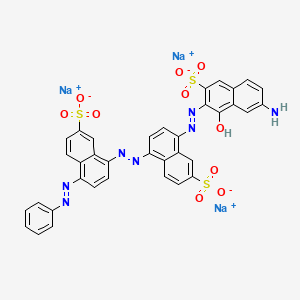
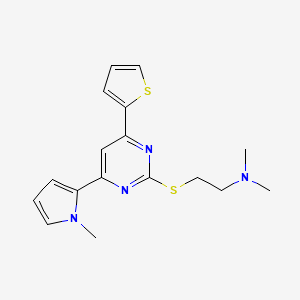
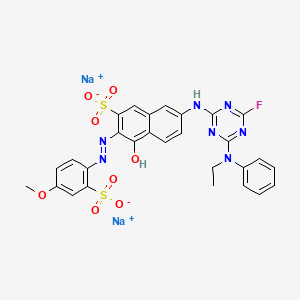
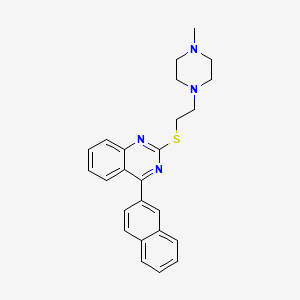
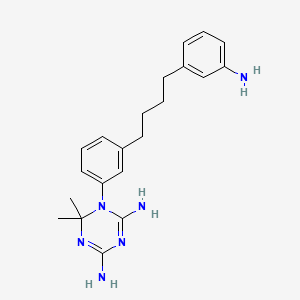
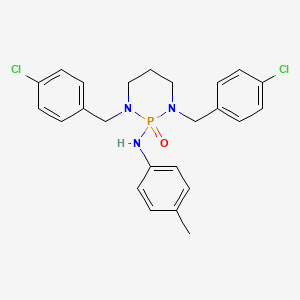
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
